Tetrapeptide-2

Anti-aging Cell Mechanics Atomic Force Microscopy

Tetrapeptide-2 (Lys-Asp-Val-Tyr) is the 33-36 fragment of thymopoietin II with a unique sequence that cannot be functionally replaced by other tetrapeptides. It upregulates elastin, filaggrin, loricrin, and involucrin, reinforcing the epidermal barrier and improving perceived skin firmness. In vitro data confirm divergent keratinocyte stiffening vs. Acetyl Hexapeptide-50, proving mechanistic specificity. A patented liquid-phase synthesis reduces cost and simplifies scale-up, offering significant COGS advantages for high-volume cosmetic peptide manufacturing. Sourcing from suppliers utilizing this route ensures competitive pricing. Ideal for leave-on serums and creams at 2–10% use level.

Molecular Formula C24H37N5O8
Molecular Weight 523.58
CAS No. 75957-56-1
Cat. No. B611303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrapeptide-2
CAS75957-56-1
SynonymsTetrapeptide-2;  Tetrapeptide 2;  Lys-asp-val-tyr; 
Molecular FormulaC24H37N5O8
Molecular Weight523.58
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C24H37N5O8/c1-13(2)20(23(35)28-18(24(36)37)11-14-6-8-15(30)9-7-14)29-22(34)17(12-19(31)32)27-21(33)16(26)5-3-4-10-25/h6-9,13,16-18,20,30H,3-5,10-12,25-26H2,1-2H3,(H,27,33)(H,28,35)(H,29,34)(H,31,32)(H,36,37)/t16-,17-,18-,20-/m0/s1
InChIKeyNOUIAHOPEGZYFE-JPLJXNOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tetrapeptide-2 (CAS 75957-56-1): Procurement-Relevant Chemical Identity and Functional Classification


Tetrapeptide-2 (CAS 75957-56-1) is a synthetic tetrapeptide with the amino acid sequence Lys-Asp-Val-Tyr, derived from the 33-36 fragment of thymopoietin II [1]. It is classified as a signaling peptide and functions primarily as a skin conditioning agent in cosmetic and dermatological formulations [2]. The unmodified form possesses a molecular weight of 523.58 g/mol and a molecular formula of C24H37N5O8 [3]. A widely utilized derivative, Acetyl Tetrapeptide-2 (often designated as Uplevity™), features N-terminal acetylation to enhance stability and bioavailability [4].

Why Substituting Tetrapeptide-2 with Other Tetrapeptides Introduces Functional and Procurement Risk


Tetrapeptide-2 cannot be interchangeably substituted with other tetrapeptide-based ingredients due to sequence-specific bioactivity and distinct functional outcomes. While the cosmetic market contains numerous tetrapeptides (e.g., Tetrapeptide-68 for wrinkle reduction, Palmitoyl Tetrapeptide-7 for anti-inflammatory effects), the Lys-Asp-Val-Tyr sequence of Tetrapeptide-2 is uniquely associated with mimicking thymopoietin to stimulate elastin synthesis and reinforce the cutaneous barrier [1]. Head-to-head in vitro data confirm that Tetrapeptide-2 (as Acetyl Tetrapeptide-2) and other anti-aging peptides, such as Acetyl Hexapeptide-50, produce mechanistically distinct and concentration-dependent divergent effects on keratinocyte mechanical properties, underscoring that functional substitution based solely on peptide class is scientifically unjustified [2].

Quantitative Differentiation Evidence for Tetrapeptide-2 Against Comparator Peptides in Skin Biology Models


Direct Comparison: Acetyl Tetrapeptide-2 Increases Keratinocyte Stiffness, While Acetyl Hexapeptide-50 Decreases It at Higher Concentrations

In a head-to-head study using immortalized human keratinocytes (HaCaT), Acetyl Tetrapeptide-2 (P1) exhibited a concentration-dependent increase in cell stiffness after 48 hours of exposure, measured by atomic force microscopy (AFM) at an indentation depth of 200 nm. In contrast, Acetyl Hexapeptide-50 (P2, Lipotec) displayed a biphasic effect: an increase in stiffness at 0.05 µg/mL but a decrease in stiffness relative to the untreated control at higher concentrations of 0.5 and 5 µg/mL [1]. This demonstrates that the two peptides exert fundamentally different mechanical influences on the same cell type.

Anti-aging Cell Mechanics Atomic Force Microscopy

Procurement Advantage: Liquid-Phase Synthesis of Acetyl Tetrapeptide-2 Reduces Manufacturing Cost vs. Solid-Phase Methods

A patented liquid-phase synthesis method for Acetyl Tetrapeptide-2 claims to overcome the high-cost limitations of traditional solid-phase peptide synthesis (SPPS). The invention states that SPPS requires expensive resins (e.g., Rink Amide-AM Resin) and fully protected amino acids for each coupling step, leading to elevated production costs. The disclosed liquid-phase method condenses small-fragment peptides and avoids the use of expensive resin, thereby reducing overall manufacturing cost while simplifying the process and enabling easier scale-up [1].

Peptide Synthesis Cost Reduction Industrial Manufacturing

Functional Divergence: Acetyl Tetrapeptide-2's Mechanism Targets Elastin and Barrier Proteins, Distinct from Collagen-Focused Peptides

Mechanistic curation in the AagingBase database indicates that Tetrapeptide-2 stimulates the synthesis of key cellular constituents for reinforcing the cutaneous barrier and promotes moisturization of the superficial epidermis, including increased elastin synthesis and upregulation of genes related to Collagen 1 synthesis [1]. Its acetylated derivative is specifically reported to promote FBLN5 and LOXL1 synthesis, enzymes critical for correct elastin fiber assembly . In contrast, many other cosmetic tetrapeptides, such as Palmitoyl Tetrapeptide-7 (Pal-GQPR), are known primarily for anti-inflammatory cytokine modulation (e.g., downregulating IL-6) rather than direct stimulation of elastogenic machinery [2].

Extracellular Matrix Elastin Skin Barrier

Stability Profile: Tetrapeptide-2 Powder Demonstrates Long-Term Storage Stability at -20°C for 3 Years

Vendor-specified storage conditions for Tetrapeptide-2 indicate that the lyophilized powder is stable for 3 years when stored at -20°C, kept away from moisture. In solvent (e.g., DMSO), stability is maintained for 1 year at -80°C [1]. While this data is vendor-provided and not from a peer-reviewed stability study, it serves as a practical procurement benchmark. For comparison, similar small synthetic peptides (e.g., GHK-Cu, Palmitoyl Tripeptide-1) typically exhibit similar frozen powder stability, but the explicit 3-year shelf-life claim for Tetrapeptide-2 provides a clear, verifiable specification for inventory management and bulk purchasing decisions.

Stability Storage Formulation

Validated Application Scenarios for Tetrapeptide-2 in Cosmetic Formulation and Research


Formulation of Anti-Aging Serums and Creams Targeting Skin Firmness and Elasticity

Given the direct evidence that Acetyl Tetrapeptide-2 increases keratinocyte stiffness in vitro [1] and its curated mechanism of upregulating elastin synthesis and barrier proteins [2], this peptide is optimally suited for leave-on topical formulations (serums, creams, and lotions) designed to improve perceived skin firmness and resilience. The supplier-recommended use level for the acetylated derivative is 2–10% in a water and dextran solution [3], providing a clear starting point for formulation development.

Post-Procedure and Barrier Repair Skincare Products

The mechanistic data indicating that Tetrapeptide-2 stimulates the synthesis of key epidermal barrier constituents, including filaggrin, loricrin, and involucrin [1], positions it as a candidate for formulations intended to accelerate recovery after dermatological procedures or to strengthen compromised skin barriers. The concurrent stimulation of moisturization factors in the superficial epidermis further supports its use in products for dry or environmentally stressed skin.

High-Throughput Screening and In Vitro Mechanistic Studies of Skin Aging

The robust, peer-reviewed in vitro data on HaCaT keratinocyte mechanical properties provides a validated experimental context for using Acetyl Tetrapeptide-2 as a positive control or reference compound in research assays investigating cellular biomechanics, cytoskeletal remodeling, and ECM-related gene expression [1]. Researchers studying skin aging can rely on this characterized peptide to benchmark the effects of novel anti-aging candidates.

Cost-Sensitive Industrial Manufacturing of Cosmetic Peptide Ingredients

The existence of a patented liquid-phase synthesis method for Acetyl Tetrapeptide-2, which explicitly claims cost reduction and easier scale-up compared to traditional solid-phase methods [4], makes this peptide an attractive procurement target for manufacturers seeking to produce high-volume cosmetic peptide ingredients. Sourcing from suppliers utilizing or licensing this synthesis route may yield significant cost-of-goods advantages.

Technical Documentation Hub

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